2,2,2-Trifluoroethyl 2-ethylhexanoate
Description
2,2,2-Trifluoroethyl 2-ethylhexanoate is a fluorinated ester compound characterized by a trifluoroethyl group (-CF₃CH₂O-) linked to a branched 2-ethylhexanoate moiety. Fluorinated esters are widely utilized for their enhanced stability, lipophilicity, and resistance to hydrolysis due to the electron-withdrawing effects of fluorine atoms . The combination of a trifluoroethyl group with a bulky 2-ethylhexanoate chain likely optimizes properties such as solubility in non-polar matrices and controlled release in formulations, making it valuable for pesticide or pharmaceutical delivery systems .
Properties
CAS No. |
62615-82-1 |
|---|---|
Molecular Formula |
C10H17F3O2 |
Molecular Weight |
226.24 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl 2-ethylhexanoate |
InChI |
InChI=1S/C10H17F3O2/c1-3-5-6-8(4-2)9(14)15-7-10(11,12)13/h8H,3-7H2,1-2H3 |
InChI Key |
TZVZTXMWKLYWDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)OCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoroethyl 2-ethylhexanoate typically involves the esterification of 2-ethylhexanoic acid with 2,2,2-trifluoroethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoroethyl 2-ethylhexanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and a base, it can hydrolyze to form 2-ethylhexanoic acid and 2,2,2-trifluoroethanol.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: The trifluoromethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using aqueous sodium hydroxide or potassium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Hydrolysis: 2-ethylhexanoic acid and 2,2,2-trifluoroethanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2,2,2-Trifluoroethyl 2-ethylhexanoate is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: In biological research, it can be used as a probe to study enzyme mechanisms and protein interactions due to its ability to form stable complexes with biomolecules.
Medicine: While not directly used as a drug, its derivatives are explored for potential pharmaceutical applications, particularly in the development of new drugs with improved bioavailability and metabolic stability.
Industry: In the industrial sector, it is used as a solvent and intermediate in the production of specialty chemicals, including surfactants and lubricants.
Mechanism of Action
The mechanism by which 2,2,2-Trifluoroethyl 2-ethylhexanoate exerts its effects is primarily through its interactions with other molecules. The trifluoromethyl group can engage in hydrogen bonding and electrostatic interactions, which can influence the reactivity and stability of the compound. These interactions are crucial in its role as a building block in chemical synthesis and as a probe in biological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 2,2,2-Trifluoroethyl 2-ethylhexanoate, key comparisons are drawn with esters featuring fluorinated groups, branched alkyl chains, or analogous functional moieties. Below is a detailed analysis:
Haloxyfop Ethoxyethyl Ester (2-Ethoxyethyl 2-(4-((3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl)Oxy)Phenoxy)Propanoate)
- Structure: Contains a trifluoromethyl (-CF₃) group on a pyridine ring and a propanoate ester backbone.
- Application : Used as a post-emergence herbicide targeting grasses .
- Key Differences: The propanoate chain (C3) in haloxyfop is shorter and less branched than 2-ethylhexanoate (C8), reducing lipophilicity and environmental persistence. The trifluoromethyl group on the pyridine ring enhances target specificity but may reduce hydrolytic stability compared to the trifluoroethyl ester group in this compound .
Methyl 2-(2-Chloro-5-(Trifluoromethyl)Phenyl)-2-Oxoacetate
- Structure : Features a methyl ester and a trifluoromethyl-substituted phenyl ring.
- Application : Intermediate in pharmaceuticals or agrochemicals .
- Key Differences: The methyl ester group is more susceptible to hydrolysis than trifluoroethyl esters due to weaker electron-withdrawing effects. The absence of a branched alkyl chain limits its compatibility with hydrophobic formulations compared to 2-ethylhexanoate derivatives .
Thiophene Fentanyl Hydrochloride
- Application : Synthetic opioid (pharmaceutical) .
- Key Differences: The ester group in this compound offers hydrolytic degradation pathways absent in amide-based compounds like fentanyl derivatives. Fluorination in the ester may reduce toxicity risks compared to the poorly studied toxicology of thiophene fentanyl .
Comparative Data Table
Research Findings and Implications
Hydrolytic Stability: The trifluoroethyl group in this compound significantly enhances resistance to hydrolysis compared to methyl or ethyl esters, as seen in haloxyfop derivatives .
Lipophilicity: The branched 2-ethylhexanoate chain increases lipid solubility, favoring slow-release mechanisms in pesticide formulations .
Toxicity Considerations : Unlike thiophene fentanyl, fluorinated esters are less likely to exhibit acute neurotoxicity, though long-term environmental impacts require further study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
